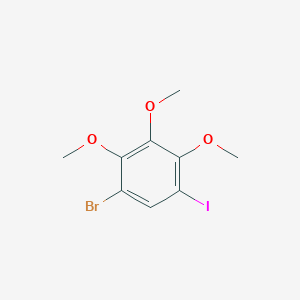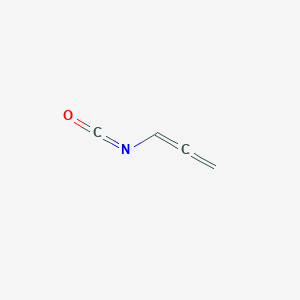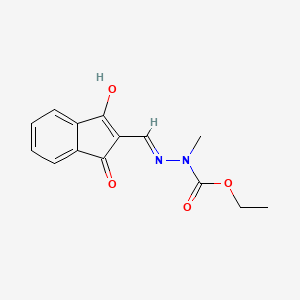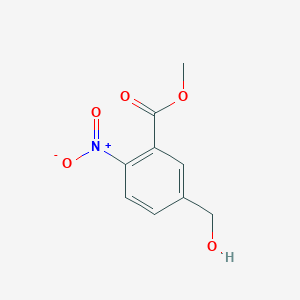
(3-Hexylthiene-2,5-diyl)bis(trimethylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Hexylthiene-2,5-diyl)bis(trimethylsilane) is an organosilicon compound that features a thienyl group substituted with hexyl and trimethylsilyl groups. Organosilicon compounds are known for their unique properties, which make them valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hexylthiene-2,5-diyl)bis(trimethylsilane) typically involves the reaction of a thienyl compound with hexyl and trimethylsilyl reagents. One common method is the palladium-catalyzed cross-coupling reaction, where a thienyl halide reacts with hexyl and trimethylsilyl reagents under specific conditions.
Industrial Production Methods
In an industrial setting, the production of (3-Hexylthiene-2,5-diyl)bis(trimethylsilane) may involve large-scale palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and automated systems.
化学反应分析
Types of Reactions
(3-Hexylthiene-2,5-diyl)bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothienyl derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothienyl derivatives.
Substitution: Various substituted thienyl derivatives.
科学研究应用
Chemistry
(3-Hexylthiene-2,5-diyl)bis(trimethylsilane) is used as a building block in the synthesis of more complex organosilicon compounds. It is also employed in the development of new materials with unique electronic and optical properties.
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it valuable in drug discovery and development.
Medicine
Industry
In the industrial sector, (3-Hexylthiene-2,5-diyl)bis(trimethylsilane) is used in the production of advanced materials, such as polymers and coatings, that benefit from its unique properties.
作用机制
The mechanism by which (3-Hexylthiene-2,5-diyl)bis(trimethylsilane) exerts its effects depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
相似化合物的比较
Similar Compounds
(3-Hexylthiene-2,5-diyl)bis(trimethylsilane): Features hexyl and trimethylsilyl groups.
(3-Hexylthiene-2,5-diyl)bis(trimethylgermane): Similar structure but with germanium instead of silicon.
(3-Hexylthiene-2,5-diyl)bis(trimethylstannane): Similar structure but with tin instead of silicon.
Uniqueness
(3-Hexylthiene-2,5-diyl)bis(trimethylsilane) is unique due to the presence of silicon, which imparts distinct chemical and physical properties. Silicon’s ability to form strong bonds with carbon and other elements makes this compound particularly stable and versatile in various applications.
属性
| 164991-14-4 | |
分子式 |
C16H32SSi2 |
分子量 |
312.7 g/mol |
IUPAC 名称 |
(3-hexyl-5-trimethylsilylthiophen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C16H32SSi2/c1-8-9-10-11-12-14-13-15(18(2,3)4)17-16(14)19(5,6)7/h13H,8-12H2,1-7H3 |
InChI 键 |
GIBJHMCBSJQAHQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=C(SC(=C1)[Si](C)(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


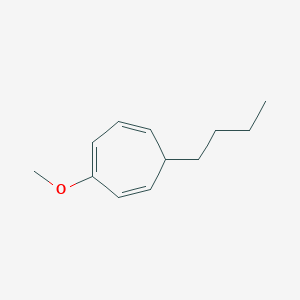
![4-chloro-N-[4-(phenylamino)phenyl]benzenesulfonamide](/img/structure/B14274813.png)
![2-[4-(1-Bromo-2-methylprop-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B14274819.png)
